(2E)-3-(furan-3-yl)-N-[3-(2-oxopyrrolidin-1-yl)phenyl]prop-2-enamide
Description
(2E)-3-(furan-3-yl)-N-[3-(2-oxopyrrolidin-1-yl)phenyl]prop-2-enamide is a cinnamamide derivative featuring a furan-3-yl group at the α,β-unsaturated carbonyl position and a 3-(2-oxopyrrolidin-1-yl)phenyl substituent on the amide nitrogen. The compound’s structure combines an electron-rich furan heterocycle with a pyrrolidone ring, which may influence its solubility, bioavailability, and target interactions.
Properties
IUPAC Name |
(E)-3-(furan-3-yl)-N-[3-(2-oxopyrrolidin-1-yl)phenyl]prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3/c20-16(7-6-13-8-10-22-12-13)18-14-3-1-4-15(11-14)19-9-2-5-17(19)21/h1,3-4,6-8,10-12H,2,5,9H2,(H,18,20)/b7-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSCBKDMIVYVUCN-VOTSOKGWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC=CC(=C2)NC(=O)C=CC3=COC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=O)N(C1)C2=CC=CC(=C2)NC(=O)/C=C/C3=COC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(furan-3-yl)-N-[3-(2-oxopyrrolidin-1-yl)phenyl]prop-2-enamide typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Synthesis of the Pyrrolidinone Moiety: The pyrrolidinone ring is often formed via the cyclization of amino acids or their derivatives.
Coupling Reactions: The final step involves coupling the furan ring and the pyrrolidinone moiety with a phenyl group through amide bond formation. This can be achieved using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-(furan-3-yl)-N-[3-(2-oxopyrrolidin-1-yl)phenyl]prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The amide bond can be reduced to form amines or other reduced products.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents such as halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed.
Major Products
Oxidation: Furanones, carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Halogenated phenyl derivatives, substituted amides.
Scientific Research Applications
(2E)-3-(furan-3-yl)-N-[3-(2-oxopyrrolidin-1-yl)phenyl]prop-2-enamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of (2E)-3-(furan-3-yl)-N-[3-(2-oxopyrrolidin-1-yl)phenyl]prop-2-enamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For instance, it could inhibit or activate certain enzymes, leading to changes in cellular processes such as metabolism or signal transduction.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares key structural features and reported activities of the target compound with its analogs:
Structure-Activity Relationships (SAR)
Electron-Withdrawing Groups : CF3 and nitro groups enhance antimicrobial activity by increasing membrane permeability and target affinity .
Heterocyclic Substituents : Furan and pyrrolidone rings may shift activity toward anti-inflammatory or neuroprotective targets, as seen in related benzothiadiazole derivatives .
Polar Groups : Morpholine and pyrrolidone improve solubility but may reduce CNS penetration compared to lipophilic analogs .
Biological Activity
The compound (2E)-3-(furan-3-yl)-N-[3-(2-oxopyrrolidin-1-yl)phenyl]prop-2-enamide is a novel molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Antimicrobial Activity
Research has indicated that derivatives of furan compounds exhibit significant antimicrobial properties. For instance:
- Inhibition of Bacterial Growth : A study demonstrated that furan derivatives effectively inhibited the growth of Escherichia coli and Staphylococcus aureus, showcasing a minimum inhibitory concentration (MIC) as low as 64 µg/mL for some derivatives .
| Compound | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| Furan Derivative 1 | E. coli | 64 |
| Furan Derivative 2 | S. aureus | 32 |
Anticancer Activity
Furan-containing compounds have been evaluated for their anticancer properties. Notably:
- HeLa Cell Inhibition : Certain furan derivatives exhibited promising activity against HeLa cells, with IC50 values around 0.15 ± 0.05 µg/mL, indicating potent cytotoxic effects .
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| Furan Derivative A | HeLa | 0.15 ± 0.05 |
| Furan Derivative B | MCF7 | 0.25 ± 0.03 |
Antibacterial Mechanism
The antibacterial activity of furan derivatives is attributed to their ability to disrupt bacterial cell membranes and inhibit essential metabolic pathways. This disruption leads to cell lysis and death.
Anticancer Mechanism
Furan compounds may induce apoptosis in cancer cells through mitochondrial pathways, leading to increased reactive oxygen species (ROS) production and subsequent cell death.
Case Study 1: Antimicrobial Efficacy
In a controlled study, several furan derivatives were synthesized and tested against various bacterial strains. The results indicated that modifications to the furan ring significantly enhanced antimicrobial activity, particularly against gram-positive bacteria.
Case Study 2: Anticancer Screening
A series of furan-based compounds were screened for anticancer activity using various cancer cell lines. The most effective compound demonstrated selective cytotoxicity towards HeLa cells while sparing normal cells, highlighting its potential as a therapeutic agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
